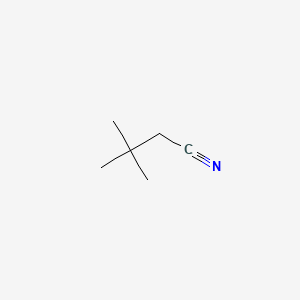

3,3-Dimethylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1079. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOWYEKVIRMOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277191 | |

| Record name | 3,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-16-7 | |

| Record name | 3302-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Bonding of 3,3-Dimethylbutanenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the chemical structure, bonding, and spectroscopic properties of 3,3-Dimethylbutanenitrile (tert-butylacetonitrile). It includes a detailed examination of its molecular geometry, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a representative synthetic protocol. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for professionals in organic synthesis and drug development.

Introduction

This compound, also known as tert-butylacetonitrile, is a branched-chain aliphatic nitrile. Its structure is characterized by a sterically hindered tert-butyl group attached to a cyanomethyl moiety. This combination of a bulky alkyl group and a reactive nitrile functional group makes it a valuable building block in organic synthesis.[1] The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides through reactions like hydrolysis and nucleophilic additions, providing pathways to more complex molecular architectures.[1] This document outlines the fundamental structural and bonding characteristics of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonym | tert-Butylacetonitrile | [1] |

| CAS Number | 3302-16-7 | [2] |

| Molecular Formula | C₆H₁₁N | [2] |

| Molecular Weight | 97.16 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 106 °C | [3] |

Molecular Structure and Bonding

The chemical structure of this compound dictates its physical properties and chemical reactivity. A detailed understanding of its bonding and geometry is crucial for predicting its behavior in chemical reactions.

Lewis Structure and Valence Bond Theory

The molecule consists of a central quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) (-CH₂-) group. This methylene group is, in turn, bonded to the carbon of the nitrile (-C≡N) functional group.

-

Hybridization:

-

The carbon atoms of the three methyl groups (-CH₃) and the central quaternary carbon are all sp³ hybridized , resulting in tetrahedral geometry around each.

-

The methylene carbon (-CH₂-) is also sp³ hybridized .

-

The nitrile carbon and nitrogen atoms are sp hybridized , leading to a linear arrangement of the C-C≡N atoms.

-

-

Bonding:

-

The molecular framework is constructed from sigma (σ) bonds resulting from the overlap of sp³-sp³ and sp³-s hybrid orbitals in the tert-butyl and methylene groups.

-

The bond between the methylene carbon and the nitrile carbon is formed from sp³-sp orbital overlap.

-

The nitrile triple bond consists of one sigma (σ) bond (from sp-sp overlap) and two orthogonal pi (π) bonds (from the overlap of unhybridized p-orbitals).

-

Caption: Bonding model of this compound.

Molecular Geometry and Bond Angles

The overall shape of the molecule is dictated by Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

The arrangement around the quaternary carbon is tetrahedral , with bond angles of approximately 109.5°.

-

The C-C-N segment of the molecule is linear , with a bond angle of 180°.

Table 2: Predicted Quantitative Structural Data

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C-C (sp³-sp³) | ~1.54 Å |

| C-C (sp³-sp) | ~1.47 Å | |

| C≡N | ~1.16 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-C(quat)-C | ~109.5° |

| H-C-H | ~109.5° | |

| C-C≡N | ~180° |

Predicted Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the nitrile and alkyl C-H bonds.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond | Description |

| 2970-2870 cm⁻¹ | C-H (sp³) | Strong, sharp alkane C-H stretching |

| 2260-2240 cm⁻¹ | C≡N | Medium, sharp nitrile stretching |

| 1470-1450 cm⁻¹ | C-H | Methylene and methyl scissoring |

| 1370 cm⁻¹ | C-H | Characteristic bending for tert-butyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high degree of symmetry in the tert-butyl group simplifies the NMR spectra.

-

¹H NMR: Two distinct signals are expected.

-

A singlet integrating to 9 protons for the chemically equivalent methyl groups of the tert-butyl moiety.

-

A singlet integrating to 2 protons for the methylene group, shifted downfield by the adjacent electron-withdrawing nitrile group.

-

-

¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Spectrum | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~1.1 ppm | Singlet | 9H | -C(CH ₃)₃ |

| ~2.3 ppm | Singlet | 2H | -CH ₂CN | |

| ¹³C NMR | ~118 ppm | - | - | -C N |

| ~35 ppm | - | - | -C H₂CN | |

| ~30 ppm | - | - | -C (CH₃)₃ | |

| ~28 ppm | - | - | -C(C H₃)₃ |

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would be expected to show the molecular ion and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Description |

| 97 | [C₆H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 82 | [C₅H₈N]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 57 | [C₄H₉]⁺ | Loss of cyanomethyl radical (•CH₂CN), forming a stable tert-butyl cation |

| 41 | [C₂H₃N]⁺• | Likely fragment from cleavage of the C2-C3 bond |

Synthesis and Experimental Protocols

A standard and reliable method for the synthesis of this compound is via a nucleophilic substitution (Sₙ2) reaction.

Synthetic Pathway: Nucleophilic Substitution

The reaction involves treating a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) with an alkali metal cyanide (e.g., sodium cyanide) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The steric hindrance of the neopentyl group makes this Sₙ2 reaction slower than for unhindered primary halides, often requiring elevated temperatures.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be performed by trained personnel with appropriate safety precautions, especially when handling highly toxic cyanide salts.

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Reagents: To the flask, add sodium cyanide (NaCN, 1.2 eq) and 100 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Addition: Begin stirring the suspension and add 1-bromo-2,2-dimethylpropane (B145997) (1.0 eq) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.

Protocol: Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve a small sample (~10-20 mg) of the purified product in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Place a drop of the neat liquid product between two sodium chloride (NaCl) plates or use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Scan from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Introduce a dilute solution of the product in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a mass spectrometer via direct infusion or a GC-MS system using electron impact (EI) ionization.

Conclusion

This compound is a structurally simple yet synthetically important molecule. Its architecture is defined by sp³ and sp hybridized carbon centers, leading to a combination of tetrahedral and linear geometries. The presence of the sterically demanding tert-butyl group influences its reactivity, while the nitrile moiety provides a versatile handle for chemical transformations. The predicted spectroscopic data provides a clear fingerprint for its identification and characterization in a laboratory setting. This guide serves as a foundational resource for scientists leveraging this compound in their research and development efforts.

References

Physical and chemical properties of 3,3-Dimethylbutanenitrile

An In-depth Technical Guide on the Physical and Chemical Properties of 3,3-Dimethylbutanenitrile

Introduction

This compound, also known by its synonym tert-Butylacetonitrile, is an organic compound featuring a nitrile functional group attached to a neopentyl framework.[1] Its unique structure, characterized by a sterically hindered t-butyl group adjacent to the cyanomethyl moiety, imparts specific physical and chemical properties that make it a compound of interest in organic synthesis. It serves as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its known physical and chemical characteristics, supported by available data and generalized experimental protocols relevant to its analysis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | tert-Butylacetonitrile, 3,3-Dimethylbutyronitrile |

| CAS Number | 3302-16-7[1][2][3] |

| Molecular Formula | C₆H₁₁N[1][2][4][5] |

| Molecular Weight | 97.16 g/mol [1][4] |

| SMILES | CC(C)(C)CC#N[1][4] |

| InChI Key | XFOWYEKVIRMOBI-UHFFFAOYSA-N[2][4] |

Physical Properties

This compound is typically a colorless liquid or low-melting solid at room temperature with a characteristic odor.[1] Its solubility is limited in water due to its hydrophobic carbon chain but is soluble in common organic solvents.[1]

| Property | Value | Reference(s) |

| Melting Point | 305.7 K (32.55 °C) | [6] |

| Boiling Point | 106 °C | [4] |

| Appearance | Colorless liquid or solid | [1] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Rotatable Bond Count | 1 | [7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the nitrile group (-C≡N). This functional group allows the molecule to participate in a variety of organic reactions, most notably nucleophilic additions and hydrolysis.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds first to the corresponding amide (3,3-dimethylbutanamide) and, upon further reaction, to the carboxylic acid (3,3-dimethylbutanoic acid) with the liberation of ammonia.[8]

-

Reduction: The nitrile group can be reduced to a primary amine (3,3-dimethylbutan-1-amine). This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[8]

The compound is a flammable liquid and vapor.[9] In case of fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[10]

Caption: Key chemical reactions of this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - A sharp singlet integrating to 9H around 1.0 ppm, corresponding to the nine equivalent protons of the tert-butyl group.- A singlet integrating to 2H further downfield, corresponding to the methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group. |

| ¹³C NMR | - A signal for the nitrile carbon (-C≡N) around 120 ppm.- A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- A signal for the methylene carbon (-CH₂-). |

| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.- C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 97.- A prominent fragment at m/z = 57, corresponding to the loss of the cyanomethyl group and formation of the stable tert-butyl cation ([M-40]⁺). |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for characterizing similar organic compounds are applicable.

1. Determination of Melting Point

-

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.

-

Methodology:

-

A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated Mel-Temp device).

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

2. Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a standard boiling point, this is atmospheric pressure.

-

Methodology (Distillation):

-

The liquid sample (a few mL) is placed in a round-bottom flask with a boiling chip.

-

A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

3. Nitrile Hydrolysis (General Protocol)

-

Principle: The carbon-nitrogen triple bond is cleaved by the addition of water under reflux with a strong acid or base.

-

Methodology (Acid-Catalyzed):

-

This compound is added to an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄).

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled and poured over ice.

-

The resulting carboxylic acid product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified.

-

Caption: General workflow for physical property determination.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]

-

Hazards:

-

Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Avoid breathing vapors or mist.[9]

-

Wash hands thoroughly after handling.[9]

-

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9][11]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[10]

-

References

- 1. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. 3,3-DIMETHYLBUTYRONITRILE | 3302-16-7 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. CID 101796131 | C6H10N+ | CID 101796131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 2,3-Dimethylbutanenitrile | 20654-44-8 [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

3,3-Dimethylbutanenitrile CAS number and safety data sheet

CAS Number: 3302-16-7

This technical guide provides a comprehensive overview of 3,3-Dimethylbutanenitrile, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's properties, safety information, and detailed experimental protocols.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3302-16-7 | [1] |

| Molecular Formula | C₆H₁₁N | [2] |

| Molecular Weight | 97.16 g/mol | [3] |

| Boiling Point | 106 °C | [4] |

| Melting Point | 32.55 °C (305.7 K) | [5] |

| Density | Data not available | |

| Flash Point | Data not available | [3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Data not available | Oral | Data not available | |

| LD50 | Data not available | Dermal | Data not available | |

| LC50 | Data not available | Inhalation | Data not available |

Table 3: Safety and Hazard Information

| GHS Pictogram | Signal Word | Hazard Statements | Storage Class |

|

| Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the nucleophilic substitution of a neopentyl halide with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This approach is advantageous as it minimizes the potential for rearrangement of the neopentyl group.[6]

Materials:

-

Neopentyl chloride (1-chloro-2,2-dimethylpropane)

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

5% Hydrochloric acid

-

Anhydrous calcium chloride

-

Phosphorus pentoxide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide and dimethyl sulfoxide.

-

Heat the mixture to approximately 90-95°C.

-

Slowly add neopentyl chloride to the heated mixture.

-

Maintain the reaction temperature and stir for several hours. The progress of the reaction can be monitored by gas chromatography.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with diethyl ether.

-

Wash the combined ether extracts with 5% hydrochloric acid (to hydrolyze any isocyanide byproduct) and then with water.

-

Dry the ether solution over anhydrous calcium chloride.

-

Remove the ether by distillation.

-

Purify the crude this compound by distillation over phosphorus pentoxide.

Safe Handling Protocol

Due to its toxicity, this compound must be handled with appropriate safety precautions. The following workflow outlines the key steps for safe handling.

Caption: A workflow diagram for the safe handling of this compound.

Signaling Pathways and Logical Relationships

The primary toxicological concern with nitriles is the potential for in vivo metabolism to release cyanide, which can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.

Caption: Potential metabolic pathway leading to the toxicity of this compound.

References

Spectroscopic Profile of 3,3-Dimethylbutanenitrile: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethylbutanenitrile (tert-butylacetonitrile), a branched-chain alkyl nitrile. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and typical spectroscopic values based on the analysis of similar chemical structures and general principles of spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of the molecule's spectral characteristics.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: tert-Butylacetonitrile

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These values are derived from established spectral correlation tables and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet | 2H | -CH₂- |

| ~1.05 | Singlet | 9H | -C(CH₃)₃ |

Note: The simplicity of the predicted spectrum is due to the absence of adjacent protons for splitting.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~118-125 | -C≡N |

| ~40-45 | -C H₂-C≡N |

| ~30-35 | -C (CH₃)₃ |

| ~25-30 | -C(C H₃)₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2870 | Strong | C-H Stretch | Alkyl (-CH₃, -CH₂) |

| ~2260-2240 | Strong, Sharp | C≡N Stretch | Nitrile[5] |

| ~1470-1450 | Medium | C-H Bend | Alkyl (-CH₃, -CH₂) |

| ~1370 | Medium | C-H Bend (tert-butyl) | Alkyl (-C(CH₃)₃) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z Ratio | Possible Fragment Ion | Notes |

| 97 | [C₆H₁₁N]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent. |

| 82 | [M-15]⁺ | Loss of a methyl radical (•CH₃). |

| 57 | [C₄H₉]⁺ | tert-Butyl cation - a stable carbocation, likely a prominent peak. |

| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | Fragments from cleavage of the C-C bond adjacent to the nitrile. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8] c. To ensure homogeneity, vortex the sample vial. d. Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][9] e. The final sample height in the tube should be approximately 4-5 cm.[8][9] f. Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.[8]

2. Data Acquisition: a. Insert the sample into the NMR spectrometer. b. The instrument performs a lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[8] c. Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[8] d. Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). e. Acquire the ¹H and/or ¹³C NMR spectra. f. Process the raw data by applying Fourier transformation, phase correction, and baseline correction. g. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid): a. Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Apply a small drop of this compound directly onto the ATR crystal. c. For volatile liquids, it may be necessary to acquire the spectrum quickly to prevent evaporation.

2. Data Acquisition: a. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum. b. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). c. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. d. The resulting spectrum should be displayed in terms of transmittance or absorbance.

References

- 1. This compound [webbook.nist.gov]

- 2. CAS 3302-16-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the Thermodynamic Properties of tert-Butyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of tert-butyl cyanide (also known as pivalonitrile or 2,2-dimethylpropanenitrile). It is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document consolidates key thermodynamic data into structured tables for ease of comparison and presents detailed experimental protocols for the measurement of these properties. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies employed in the characterization of this compound.

Introduction

Tert-butyl cyanide [(CH₃)₃CCN] is a branched-chain aliphatic nitrile. Its unique molecular structure, featuring a bulky tert-butyl group adjacent to the nitrile functionality, gives rise to interesting and complex thermodynamic behavior, particularly in its condensed phases. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, heat capacity, and phase transitions, is crucial for a variety of applications, including its use as a solvent, a reagent in organic synthesis, and as a ligand in organometallic chemistry. In the context of drug development, understanding the physical chemistry of such molecules can be pertinent to formulation, stability, and reaction kinetics.

This guide provides a detailed compilation of the thermodynamic data for tert-butyl cyanide and outlines the experimental methodologies used to obtain these values.

Thermodynamic Data

The thermodynamic properties of tert-butyl cyanide have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: General Physicochemical Properties of tert-Butyl Cyanide

| Property | Value | Reference |

| Molecular Formula | C₅H₉N | |

| Molar Mass | 83.13 g/mol | --INVALID-LINK-- |

| Density (at 25°C) | 0.752 g/mL | --INVALID-LINK-- |

| Boiling Point | 105-106 °C | --INVALID-LINK-- |

| Melting Point | 15-16 °C | --INVALID-LINK-- |

Table 2: Standard Thermodynamic Properties of tert-Butyl Cyanide at 298.15 K

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -39.9 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (S⦵₂₉₈) | 232.00 | J K⁻¹ mol⁻¹ | --INVALID-LINK-- |

| Heat Capacity (C) | 179.37 | J K⁻¹ mol⁻¹ | --INVALID-LINK-- |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -3214.6 to -3213.2 | kJ/mol | --INVALID-LINK-- |

Table 3: Phase Transition Data for tert-Butyl Cyanide

| Transition | Temperature (K) | Enthalpy of Transition (ΔH_trs) (J/mol) | Entropy of Transition (ΔS_trs) (J K⁻¹ mol⁻¹) |

| Crystal III → Crystal II | 213 | - | 1.1 |

| Crystal II → Crystal I | 233 | - | 7.8 |

| Crystal I → Liquid | 292 | - | 31.8 |

Note: The solid phase of tert-butyl cyanide exhibits complex polymorphism, with at least three crystalline forms (I, II, and III) identified at different temperatures.

Experimental Protocols

The determination of the thermodynamic properties of tert-butyl cyanide requires the use of precise and specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate technique for determining the heat capacity of a substance as a function of temperature. This method is particularly suited for measuring the heat capacity of condensed phases (solid and liquid) from low temperatures up to room temperature and beyond.

Methodology:

-

Sample Preparation: A high-purity sample of tert-butyl cyanide is required. The sample is typically purified by fractional distillation. The purified liquid is then transferred to a sample container within the calorimeter under an inert atmosphere to prevent contamination. The mass of the sample is accurately determined.

-

Calorimeter Setup: The sample container is placed within an adiabatic shield in a cryostat. The temperature of the shield is meticulously controlled to match the temperature of the sample container at all times, thereby minimizing heat exchange with the surroundings (approaching adiabatic conditions). A calibrated platinum resistance thermometer is used to measure the temperature of the sample container, and a separate heater is wound around the container to introduce known amounts of electrical energy.

-

Measurement Procedure: The experiment is conducted by introducing a series of discrete energy increments to the sample and measuring the corresponding temperature rise. The system is allowed to reach thermal equilibrium after each energy input. This process is repeated over the desired temperature range.

-

Data Analysis: The heat capacity (Cₚ) at each temperature is calculated using the following equation:

Cₚ = (ΔQ / ΔT) - C_calorimeter

where ΔQ is the amount of heat added, ΔT is the resulting temperature change, and C_calorimeter is the heat capacity of the empty sample container, which is determined in a separate experiment.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of tert-butyl cyanide (typically 1-10 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a starting temperature, an ending temperature, and a constant heating rate (e.g., 5-10 K/min). The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Measurement Procedure: The DSC instrument heats both the sample and the reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, solid-solid transitions) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks. The temperature of the transition is determined from the onset or peak of the thermal event. The enthalpy of the transition (ΔH) is calculated by integrating the area of the peak.

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid or solid as a function of temperature. It involves measuring the pressure of the vapor in equilibrium with the condensed phase in a closed, evacuated system.

Methodology:

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled.

-

Sample Preparation: The tert-butyl cyanide sample is introduced into the sample cell. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, which would contribute to the total pressure. Degassing is typically achieved by repeated freeze-pump-thaw cycles.

-

Measurement Procedure: The degassed sample is brought to a constant, known temperature in the thermostatted bath. The system is allowed to reach thermal equilibrium, at which point the pressure of the vapor in the headspace above the liquid is measured by the pressure transducer. This measurement is repeated at various temperatures to obtain the vapor pressure curve.

-

Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation of the data. The enthalpy of vaporization (ΔH_vap) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Neutron Scattering for Phase Transition Studies

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. In the context of tert-butyl cyanide, it has been used to investigate the nature of its solid-state phase transitions.

Methodology:

-

Sample Preparation: A single crystal of deuterated tert-butyl cyanide is often used to minimize incoherent scattering from hydrogen atoms. The crystal is mounted on a goniometer within a cryostat to allow for precise temperature control and orientation.

-

Instrument Setup: The experiment is performed at a neutron scattering facility, which provides a monochromatic beam of neutrons. The cryostat containing the sample is placed in the path of the neutron beam. Detectors are arranged to measure the intensity of scattered neutrons as a function of scattering angle.

-

Measurement Procedure: The crystal is cooled to the desired temperature, and a diffraction pattern is collected by rotating the crystal and measuring the scattered neutron intensity at different angles. This is repeated at various temperatures, particularly around the phase transition temperatures.

-

Data Analysis: The positions and intensities of the Bragg peaks in the diffraction pattern are used to determine the crystal structure at each temperature. Changes in the crystal structure, such as a change in symmetry or the onset of molecular disorder, can be identified as the sample undergoes a phase transition.

Conclusion

This technical guide has provided a consolidated source of thermodynamic data for tert-butyl cyanide, a compound of interest in various scientific and industrial fields. The tabulated data on its physicochemical properties, standard thermodynamic functions, and phase transitions offer a valuable resource for researchers. The detailed experimental protocols for adiabatic calorimetry, differential scanning calorimetry, vapor pressure measurement, and neutron scattering provide insight into the rigorous methodologies required to obtain such data. The accompanying workflow diagrams serve to clarify these experimental processes. It is anticipated that this guide will be a useful tool for scientists and professionals requiring a thorough understanding of the thermodynamic behavior of tert-butyl cyanide.

A Technical Guide to the Historical Synthesis of 3,3-Dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutanenitrile, also known as tert-butylacetonitrile or neopentyl cyanide, is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other specialty chemicals. Its unique sterically hindered neopentyl group imparts specific properties to molecules incorporating this moiety. This in-depth technical guide explores the core historical methods for the synthesis of this compound, providing a comparative analysis of these routes, detailed experimental protocols where available, and quantitative data to inform modern synthetic strategies.

Core Synthesis Methodologies

Historically, the synthesis of this compound has primarily revolved around three classical approaches: the nucleophilic substitution of neopentyl halides, the dehydration of 3,3-dimethylbutanamide (B1266541), and the conversion of 3,3-dimethylbutanal via its oxime. Each of these methods presents distinct advantages and challenges, particularly concerning the sterically demanding nature of the neopentyl group.

Kolbe Nitrile Synthesis from Neopentyl Halides

The Kolbe nitrile synthesis, a cornerstone of nitrile preparation, involves the reaction of an alkyl halide with a metal cyanide.[1][2] While conceptually straightforward, the application of this SN2 reaction to the sterically hindered neopentyl system was historically challenging due to the propensity for elimination reactions and the low reactivity of neopentyl halides.[3] A significant breakthrough was the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which facilitates the reaction and minimizes rearrangement side-reactions.[1][4]

Reaction Pathway:

Caption: Kolbe nitrile synthesis of this compound.

Experimental Protocol (Adapted from Friedman & Shechter, 1960):

A solution of a neopentyl halide (e.g., neopentyl bromide or iodide) and a slight excess of sodium cyanide in anhydrous dimethyl sulfoxide is heated. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude nitrile is then purified by distillation.

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Neopentyl Chloride | NaCN | DMSO | 120-140 | 3-4 | Moderate | [4] |

| Neopentyl Bromide | NaCN | DMSO | 90-100 | 2-3 | Good | [4] |

Note: While Friedman and Shechter demonstrated the feasibility with neopentyl-type halides, specific yield data for this compound itself was not provided in their seminal paper. The yields are expected to be in the moderate to good range based on analogous substrates.

Dehydration of 3,3-Dimethylbutanamide

The dehydration of primary amides is a classic and effective method for the synthesis of nitriles.[5] This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

Reaction Pathway:

Caption: Dehydration of 3,3-dimethylbutanamide to the nitrile.

Experimental Protocol (General Procedure):

3,3-Dimethylbutanamide is mixed with a dehydrating agent (e.g., phosphorus pentoxide) in an inert solvent or neat. The mixture is heated to drive the dehydration reaction. The resulting nitrile is then isolated by distillation directly from the reaction mixture or after an appropriate workup procedure to remove the spent dehydrating agent.

Quantitative Data Summary:

| Starting Material | Dehydrating Agent | Temperature (°C) | Yield (%) |

| 3,3-Dimethylbutanamide | P₄O₁₀ | 150-200 | Typically Good to Excellent |

| 3,3-Dimethylbutanamide | SOCl₂ | Reflux | Typically Good to Excellent |

Synthesis from 3,3-Dimethylbutanal via Oxime Dehydration

Another historical route to nitriles involves the conversion of an aldehyde to an aldoxime, followed by dehydration.[6] This two-step, one-pot process offers an alternative to the use of highly toxic metal cyanides.

Reaction Pathway:

Caption: Synthesis of this compound from its aldehyde.

Experimental Protocol (General Procedure):

3,3-Dimethylbutanal is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime. The crude oxime is then subjected to dehydration without isolation, using a variety of reagents such as acetic anhydride, thionyl chloride, or a catalytic amount of a Lewis acid.[5][6] The resulting nitrile is purified by distillation.

Quantitative Data Summary:

| Starting Material | Reagents | Key Intermediate | Dehydrating Agent | Yield (%) |

| 3,3-Dimethylbutanal | NH₂OH·HCl, Base | 3,3-Dimethylbutanal Oxime | Acetic Anhydride | Good |

| 3,3-Dimethylbutanal | NH₂OH·HCl, Base | 3,3-Dimethylbutanal Oxime | SOCl₂ | Good |

Note: While this is a well-established general method, specific historical protocols with quantitative yields for the conversion of 3,3-dimethylbutanal to this compound are not prominently documented in the surveyed literature.

Conclusion

The historical synthesis of this compound has relied on fundamental organic transformations. The Kolbe nitrile synthesis, particularly with the advent of polar aprotic solvents, provided a viable, albeit challenging, route from neopentyl halides. The dehydration of 3,3-dimethylbutanamide and the conversion of 3,3-dimethylbutanal via its oxime represent alternative classical approaches. While detailed historical records for these specific transformations are somewhat sparse, the general methodologies are well-established and provide a strong foundation for understanding the synthesis of this sterically hindered nitrile. For modern applications, the choice of synthetic route will be dictated by factors such as the availability of starting materials, desired scale, and safety considerations. This guide provides the necessary historical context and foundational knowledge for researchers and professionals working with this important synthetic intermediate.

References

- 1. von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]

Solubility of 3,3-Dimethylbutanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,3-Dimethylbutanenitrile

This compound is a branched-chain nitrile with the chemical formula C₆H₁₁N.[1] It is a colorless liquid at room temperature with a characteristic odor.[1] Its molecular structure, featuring a bulky tert-butyl group and a polar nitrile (-C≡N) group, governs its solubility in various solvents. The nitrile group's polarity suggests some affinity for polar solvents, while the hydrophobic nature of the carbon chain indicates solubility in nonpolar organic solvents.[1]

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, this compound is generally described as being soluble in organic solvents.[1] The principle of "like dissolves like" provides a framework for predicting its solubility in different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): Due to the polar nature of the nitrile group, this compound is expected to exhibit good solubility in polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in polar protic solvents is also anticipated, although the bulky tert-butyl group may slightly hinder interactions with the solvent's hydroxyl groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant hydrocarbon portion of the molecule suggests that it will be soluble in nonpolar solvents.

While miscible in many common organic solvents, its solubility in water is limited due to the hydrophobic carbon chain.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The absence of this data necessitates experimental determination for applications requiring precise concentrations. The following section provides a detailed protocol for this purpose.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Data Not Available | - | - | - |

Researchers are encouraged to use the experimental protocol provided in this guide to populate this table for their specific applications.

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

The following is a standard and reliable method for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a second, undissolved phase of the nitrile confirms that the solution is saturated.

-

Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Extraction and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the nitrile) using a calibrated pipette. To avoid contamination from the undissolved phase, immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask.

-

-

Gravimetric Analysis (for non-volatile solvents) or Chromatographic Analysis (recommended):

-

Gravimetric Method (less precise for volatile solutes/solvents):

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the residue (the dissolved nitrile) is achieved.

-

Cool the flask in a desiccator and weigh it.

-

Calculate the mass of the dissolved nitrile by subtracting the initial weight of the empty flask.

-

Express the solubility in g/100 mL or other desired units.

-

-

Chromatographic Method (preferred):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC (or other suitable instrument) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

4.3. Data Reporting

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests broad solubility in common organic media. For applications in research and drug development where precise concentrations are critical, the isothermal shake-flask method detailed in this guide provides a robust and reliable means of experimental determination. The provided workflow and protocol are intended to empower researchers to generate the specific solubility data required for their work.

References

Unveiling the Genesis of a Niche Nitrile: The Discovery and First Isolation of 3,3-Dimethylbutanenitrile

A deep dive into the foundational synthesis and characterization of tert-butylacetonitrile, a significant building block in modern organic chemistry.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the seminal work on the discovery and initial isolation of 3,3-Dimethylbutanenitrile. Also known by its common name, tert-butylacetonitrile or neopentyl cyanide, this compound's unique sterically hindered neopentyl group has made it a valuable synthon in the development of complex molecular architectures. This document meticulously outlines the first reported synthesis, presenting the original experimental protocols and quantitative data, providing a foundational understanding for its contemporary applications.

Discovery and Initial Synthesis: A Look Back to 1933

The first documented synthesis and isolation of this compound were reported by A.H. Homeyer, F.C. Whitmore, and V.H. Wallingford in their 1933 publication in the Journal of the American Chemical Society.[1] Their work, centered on the preparation of tert-butylacetic acid and its derivatives, laid the groundwork for the chemistry of sterically hindered neopentyl compounds. The synthesis of this compound was a key step in their investigation of the reactivity of neopentyl halides.

The chosen synthetic route involved the nucleophilic substitution of a neopentyl halide with a cyanide salt. This classical approach, while straightforward in concept, is often challenging with neopentyl substrates due to the significant steric hindrance of the quaternary carbon adjacent to the reaction center, which can favor elimination side reactions. However, the researchers successfully optimized the conditions to achieve the desired nitrile.

Quantitative Data from the First Isolation

The initial characterization of this compound provided the first quantitative data for this novel compound. These physical constants were crucial for its identification and served as a benchmark for future syntheses.

| Property | Reported Value |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| Boiling Point | 147-148 °C |

| Melting Point | 32.5 °C |

| Appearance | Crystalline solid at room temperature |

Experimental Protocols: The Original Methodology

The following is a detailed description of the experimental protocol adapted from the 1933 publication by Homeyer, Whitmore, and Wallingford for the first synthesis and isolation of this compound.[1]

Synthesis of this compound (tert-Butylacetonitrile)

Materials:

-

Neopentyl Chloride

-

Sodium Cyanide

-

Aqueous Alcohol (specific concentration not detailed in the abstract)

-

Sulfuric Acid

-

Ether

Procedure:

-

Reaction Setup: A mixture of neopentyl chloride and a solution of sodium cyanide in aqueous alcohol was prepared in a reaction flask equipped with a reflux condenser.

-

Reaction: The mixture was heated under reflux for an extended period to facilitate the nucleophilic substitution reaction.

-

Work-up: After the reaction was complete, the alcohol was distilled off. The remaining residue was treated with water and then extracted with ether.

-

Purification: The ether extract was washed with dilute sulfuric acid and then with water. The ether was removed by distillation.

-

Isolation: The crude this compound was purified by distillation. The fraction boiling at 147-148 °C was collected. The distilled product solidified upon cooling and was further purified by recrystallization.

Synthesis Pathway

The synthesis of this compound from neopentyl chloride is a classic example of a nucleophilic substitution reaction. The pathway is illustrated in the diagram below.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of 3,3-Dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of 3,3-dimethylbutanenitrile, also known as tert-butylacetonitrile. Due to the limited availability of direct experimental data for this compound, this guide leverages data from analogous compounds, primarily pivalonitrile (tert-butyl cyanide), and established computational chemistry methods to provide a robust and detailed overview.

Molecular Structure and Geometry

The molecular structure of this compound consists of a tert-butyl group attached to a methylene (B1212753) bridge, which is in turn bonded to a nitrile functional group. The presence of the sterically demanding tert-butyl group significantly influences the molecule's geometry and conformational landscape.

Bond Lengths and Angles

The key structural parameters of this compound have been estimated using Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level of theory and are supplemented with experimental data from gas electron diffraction studies of the analogous molecule, pivalonitrile.

| Parameter | Atom Pair/Triplet | Theoretical Value (this compound) | Experimental Value (Pivalonitrile) |

| Bond Lengths (Å) | |||

| C-C (tert-butyl) | C-C(CH₃)₃ | 1.540 | 1.540 ± 0.010 |

| C-CH₂ | (CH₃)₃C-CH₂ | 1.535 | - |

| CH₂-CN | CH₂-C≡N | 1.465 | 1.46 ± 0.020 |

| C≡N | C≡N | 1.158 | 1.160 ± 0.007 |

| C-H (methyl) | C-H | 1.095 | - |

| C-H (methylene) | C-H | 1.090 | - |

| Bond Angles (°) | |||

| C-C-C (tert-butyl) | C-C-C | 109.5 | - |

| C-C-CH₂ | (CH₃)₃C-C-H | 109.5 | - |

| C-CH₂-CN | C-C-C≡N | 110.0 | 109.5 ± 1.5 |

| H-C-H (methyl) | H-C-H | 109.5 | - |

| H-C-H (methylene) | H-C-H | 109.5 | - |

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bond connecting the tert-butyl group and the methylene-nitrile moiety.

Rotational Barrier and Stable Conformers

The rotation of the bulky tert-butyl group is associated with a significant energy barrier. The most stable conformation is the staggered (anti-periplanar) arrangement, where the C-CN bond is positioned between two methyl groups of the tert-butyl group to minimize steric hindrance. The eclipsed (syn-periplanar) conformation, where the C-CN bond is aligned with one of the methyl groups, represents a higher energy state.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Staggered | 60°, 180°, 300° | 0 (global minimum) |

| Eclipsed | 0°, 120°, 240° | ~4-5 (rotational barrier) |

The rotational barrier for the tert-butyl group is estimated to be in the range of 4-5 kcal/mol, which is a typical value for tert-butyl group rotation against a methylene group.

Experimental Protocols

The determination of the molecular geometry of gas-phase molecules like this compound is typically achieved through gas electron diffraction and microwave spectroscopy.

Gas Electron Diffraction (GED)

Objective: To determine the bond lengths, bond angles, and torsional angles of the molecule in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of this compound is vaporized in a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular gas.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings which is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances in the molecule. This experimental data is then fitted to a molecular model to refine the geometric parameters.

Microwave Spectroscopy

Objective: To determine the rotational constants of the molecule, from which its moments of inertia and, consequently, its precise geometry can be derived.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected and plotted as a function of frequency.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule. By analyzing the spectra of different isotopic species, a detailed and highly accurate molecular structure can be determined.

Potential Research Areas for 3,3-Dimethylbutanenitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylbutanenitrile, a synthetically accessible small molecule, presents a unique scaffold for exploring novel therapeutic agents. The presence of a sterically hindered nitrile group, conferred by the adjacent tert-butyl moiety, suggests potential for metabolic stability and specific molecular interactions. This technical guide outlines promising research avenues for this compound, focusing on its derivatization and subsequent evaluation in key areas of drug discovery. We provide a summary of its physicochemical properties, detailed experimental protocols for its chemical modification and biological evaluation, and a strategic workflow for its investigation as a potential pharmacophore or lead compound.

Introduction

This compound, also known as tert-butylacetonitrile, is an organic compound with the formula C6H11N.[1] Its structure is characterized by a nitrile functional group attached to a neopentyl backbone. The nitrile group is a versatile functional moiety in medicinal chemistry, known to act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a contributor to improved pharmacokinetic profiles of drug candidates.[1][2][3][4] The bulky tert-butyl group can provide a steric shield, potentially hindering metabolic degradation and influencing binding selectivity.[5][6][7][8] This combination of features makes this compound an intriguing starting point for the development of novel therapeutics. This document serves as a comprehensive guide to unlocking its potential.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N | [1] |

| Molecular Weight | 97.16 g/mol | [2] |

| CAS Number | 3302-16-7 | [1] |

| Boiling Point | 146.72°C (estimate) | [9] |

| Melting Point | 33°C | [9] |

| Density | 0.8132 g/cm³ (estimate) | [9] |

| Refractive Index | 1.3949 (estimate) | [9] |

| SMILES | CC(C)(C)CC#N | [1] |

| InChI | 1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 | [2] |

Potential Research Areas and Experimental Workflows

The unique structural features of this compound suggest several promising avenues for research. The following sections outline key areas of investigation, complete with detailed experimental protocols and logical workflows.

Synthesis of Novel Chemical Entities

The nitrile group of this compound is a versatile handle for chemical modification. Two primary transformations, hydrolysis and reduction, can yield carboxylic acids and primary amines, respectively. These derivatives serve as crucial building blocks for a diverse range of compounds.

This protocol describes the acid-catalyzed hydrolysis of this compound.[10][11][12][13][14]

-

Materials: this compound, concentrated hydrochloric acid (HCl), distilled water, diethyl ether, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

Procedure:

-

In a 250 mL round-bottom flask, combine this compound (0.1 mol) and a 1:1 (v/v) mixture of concentrated HCl and distilled water (100 mL).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,3-Dimethylbutanoic acid.

-

Purify the product by distillation or recrystallization.

-

This protocol details the reduction of this compound using lithium aluminum hydride (LiAlH₄).[15][16][17][18][19]

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 1 M sodium hydroxide (B78521) (NaOH), distilled water, round-bottom flask, dropping funnel, reflux condenser, ice bath, magnetic stirrer, separatory funnel, anhydrous potassium carbonate.

-

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add LiAlH₄ (0.15 mol) and anhydrous diethyl ether (200 mL).

-

Cool the suspension in an ice bath.

-

Dissolve this compound (0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by gentle reflux for 1 hour.

-

Cool the flask again in an ice bath and cautiously quench the reaction by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Combine the filtrate and washings, and dry the solution over anhydrous potassium carbonate.

-

Remove the solvent by distillation to obtain crude 3,3-Dimethylbutylamine.

-

Purify by distillation.

-

Biological Screening Cascade

A systematic approach to evaluating the biological potential of this compound and its derivatives is crucial. The following workflow outlines a tiered screening cascade, starting with broad toxicity assessments and moving towards more specific mechanism-of-action studies.

This protocol provides a method for assessing the general cytotoxicity of a compound in a cell line (e.g., HepG2).[20][21][22][23][24]

-

Materials: HepG2 cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), test compound (this compound derivative).

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

This protocol outlines a method to assess the inhibitory potential of a compound against a specific CYP isozyme (e.g., CYP3A4).[25][26][27][28][29]

-

Materials: Human liver microsomes, specific CYP3A4 substrate (e.g., midazolam), NADPH regenerating system, potassium phosphate (B84403) buffer (pH 7.4), test compound, positive control inhibitor (e.g., ketoconazole), LC-MS/MS system.

-

Procedure:

-

Prepare a master mix containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

-

In a 96-well plate, add various concentrations of the test compound or the positive control.

-

Add the specific CYP3A4 substrate to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the master mix.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

-

This protocol describes how to determine the in vitro metabolic stability of a compound using liver microsomes.[9][30][31][32][33]

-

Materials: Human liver microsomes, NADPH regenerating system, potassium phosphate buffer (pH 7.4), test compound, positive control (e.g., verapamil), LC-MS/MS system.

-

Procedure:

-

Prepare a reaction mixture containing the test compound and human liver microsomes in potassium phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a cold stop solution (e.g., acetonitrile with an internal standard).

-

Include a control reaction without the NADPH regenerating system.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) = 0.693/k.

-

Proposed Signaling Pathway for Investigation

Given the structural similarity of 3,3-dimethyl-1-butanol (B44104) (a potential metabolite of 3,3-dimethylbutylamine) to compounds with known immunomodulatory effects, a plausible research direction is to investigate the impact of this compound derivatives on inflammatory signaling pathways, such as the NF-κB pathway.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel small molecule therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries based on its carboxylic acid and primary amine derivatives. The systematic biological evaluation of these compounds, guided by the proposed screening cascade, will enable the identification of lead candidates with favorable safety and metabolic profiles. Future research should focus on elucidating the specific molecular targets and mechanisms of action of any identified bioactive derivatives, with a particular emphasis on pathways relevant to inflammation and oncology, given the known roles of similar structural motifs. The data and protocols provided in this guide offer a solid foundation for initiating such a research program.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 21. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 22. benchchem.com [benchchem.com]

- 23. kosheeka.com [kosheeka.com]

- 24. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 27. lnhlifesciences.org [lnhlifesciences.org]

- 28. criver.com [criver.com]

- 29. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 31. merckmillipore.com [merckmillipore.com]